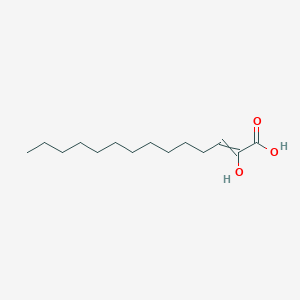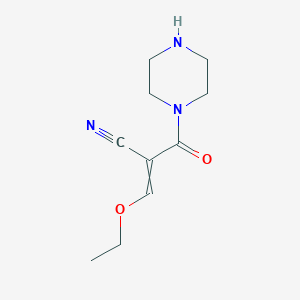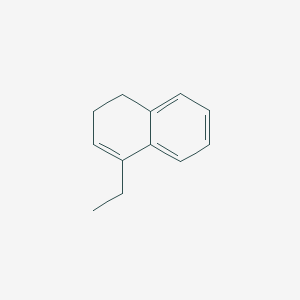
4-Ethyl-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes It is characterized by the presence of an ethyl group attached to the fourth carbon of the 1,2-dihydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the dearomatization of naphthalene derivatives by nucleophilic addition of organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates. Another method includes the use of Lewis acids to facilitate the rearrangement and cyclization of precursor compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding naphthalene derivative.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthalene derivatives, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
4-Ethyl-1,2-dihydronaphthalene has several applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-1,2-dihydronaphthalene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-ethyl-1,2-dihydronaphthalene include:
- 1,2-Dihydronaphthalene
- 4-Methyl-1,2-dihydronaphthalene
- 1,4-Dihydronaphthalene
Uniqueness
This compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its behavior in chemical reactions and its interactions with biological targets compared to its analogs.
Properties
CAS No. |
91720-19-3 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-ethyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H14/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-4,6-7,9H,2,5,8H2,1H3 |
InChI Key |
CETYUQGARBFXOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


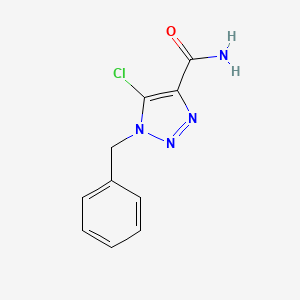
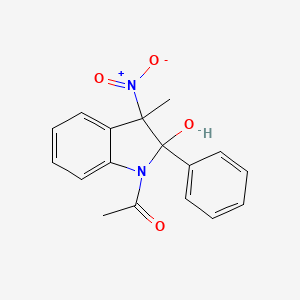
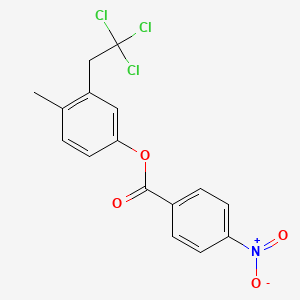
![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)
![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
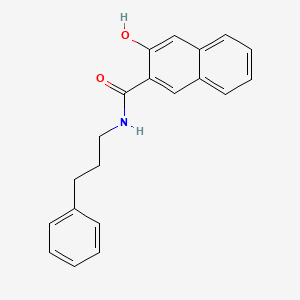
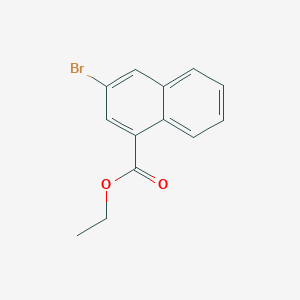

![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
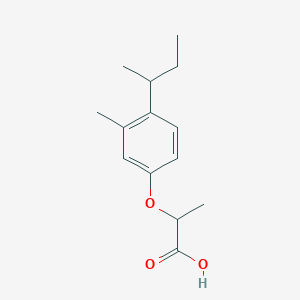
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)

